molecular formula C15H15BrN2O2 B5006373 2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B5006373
M. Wt: 335.20 g/mol
InChI Key: JSUBNYUOGGXMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and a pyridinylmethyl group attached to a propanamide backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves the reaction of 3-bromophenol with pyridine-3-carboxaldehyde to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group can yield phenol derivatives, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyridinylmethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMOPHENOXY)PYRIDINE: This compound shares the bromophenoxy group but lacks the propanamide backbone.

    N-(PYRIDIN-3-YL)METHYL-3-BROMOPROPANAMIDE: Similar structure but with different positioning of functional groups.

Uniqueness

2-(3-BROMOPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11(20-14-6-2-5-13(16)8-14)15(19)18-10-12-4-3-7-17-9-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBNYUOGGXMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.